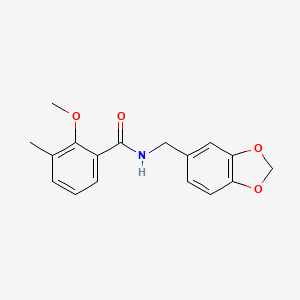

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide, typically involves processes such as acylation, metalation, and annulation. Directed metalation and reaction with methyl iodide have been employed to achieve high yields in the synthesis of related benzamide compounds, showcasing the synthetic flexibility and utility of these processes in creating complex benzamide structures (Reitz & Massey, 1990).

Molecular Structure Analysis

Studies on related benzamide compounds have emphasized the importance of molecular structure determination via techniques such as X-ray diffraction and DFT calculations. These analyses provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the influence of these interactions on the overall structure of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide compounds can lead to a variety of products depending on the reactants and conditions used. For instance, the cyclization of N-methyl-thiobenzamides with benzoyl chlorides results in quinazoline-thiones, illustrating the reactivity and functional group transformations achievable with benzamide derivatives (Hanusek et al., 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and stability, are crucial for their practical application and handling. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of these compounds, essential for understanding their behavior under various conditions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards different chemical reagents, play a significant role in their chemical behavior and potential applications. The formation of stable structures through hydrogen bonding, as seen in benzimidazole cavitands, exemplifies the intricate chemical properties and selective recognition capabilities of benzamide-based compounds (Choi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Sigma-2 Receptor Probes

- Research on benzamide analogues has contributed to the development of novel sigma-2 receptor probes. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogues have been synthesized and evaluated for their binding affinity to sigma-2 receptors in vitro. These studies aid in understanding the sigma receptor's role in various physiological processes and diseases (Xu et al., 2005).

Bactericidal Activity Against MRSA

- The development of new bactericidal agents is crucial in combating methicillin-resistant Staphylococcus aureus (MRSA). Studies on substituted benzamides, such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have shown promising results against MRSA strains, demonstrating the potential of benzamide derivatives in antibiotic research (Zadrazilova et al., 2015).

Melanoma Imaging and Therapy

- Benzamide derivatives have also been explored for their application in melanoma imaging and therapy. Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high melanoma uptake, indicating their potential in diagnosing and treating melanoma, a skin cancer known for its aggressiveness (Eisenhut et al., 2000).

Serotonin Receptor Tracers

- In neuroscience research, the development of radioiodinated ligands for serotonin-5HT2-receptors is important for understanding the role of serotonin in brain functions and disorders. Studies on compounds like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide contribute to the advancement of gamma-emission tomography, aiding in the non-invasive study of brain serotonin receptors (Mertens et al., 1994).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-4-3-5-13(16(11)20-2)17(19)18-9-12-6-7-14-15(8-12)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEFMCYJYKKYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)